molecular formula C23H17Cl2NO3S B2615514 [4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114649-48-7

[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No. B2615514
CAS RN: 1114649-48-7
M. Wt: 458.35
InChI Key: KAXMUECUYLFSJP-UHFFFAOYSA-N
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Description

“4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C23H17Cl2NO3S . It has a molecular weight of 458.35. This product is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Clathrate Formation and Interaction Studies

Research into the clathrate formation of certain hydroxyindoline derivatives with benzene guests emphasizes the significance of edge-to-face interactions between aromatic rings. This study demonstrates how such interactions play a critical role in inclusion complex formation, suggesting potential applications in molecular recognition and assembly processes (Eto et al., 2011).

Molecular Docking and DNA Binding

Investigations on novel Schiff base ligands and their complexes with copper(II) highlight their DNA binding capabilities, as evidenced by various spectroscopic methods and molecular docking studies. These findings point to potential applications in bioinorganic chemistry and the design of molecules with specific biological targets (Guhathakurta et al., 2017).

Antimicrobial and Analgesic Activity

Research on novel pyrazole derivatives derived from benzoxazole compounds has shown significant antimicrobial and analgesic activities. Molecular docking studies suggest these compounds have high receptor affinity, indicating their potential as lead compounds in pharmaceutical development (Jayanna et al., 2013).

Crystal Structure Analysis

Studies on the crystal structure of benzothiazole and diphenyl methanone compounds reveal intricate intermolecular interactions, including hydrogen bonding and π-π interactions. Such research provides fundamental insights into the molecular basis of material properties, which can be critical for material design and application (Venugopala et al., 2012).

properties

IUPAC Name

[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO3S/c1-14-7-8-19(15(2)9-14)23(27)22-13-26(18-11-16(24)10-17(25)12-18)20-5-3-4-6-21(20)30(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXMUECUYLFSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

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